molecular formula C12H5Cl3O2 B1596505 1,7,8-Trichlorodibenzo-p-dioxin CAS No. 82306-65-8

1,7,8-Trichlorodibenzo-p-dioxin

Cat. No. B1596505
CAS RN: 82306-65-8
M. Wt: 287.5 g/mol
InChI Key: GXPWNYXJJDQHBO-UHFFFAOYSA-N
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Description

1,7,8-Trichlorodibenzo-p-dioxin is a chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is known to bind to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Chemical Reactions Analysis

The degradation of 1,7,8-Trichlorodibenzo-p-dioxin and other PCDDs depends on the chlorination patterns of the substrates. The white-rot fungus Phlebia lindtneri has been observed to biotransform tri- and tetrachlorodibenzo-p-dioxins to hydroxyl and methoxyl compounds . Aerobic bacterial degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .

Scientific Research Applications

Environmental Science: Photocatalytic Degradation

1,7,8-Trichlorodibenzo-p-dioxin is studied for its degradation under photocatalytic processes. Researchers have investigated the use of silver-titanium-based catalysts to degrade similar toxic compounds, which can lead to the formation of less toxic byproducts like 1,7,8-Trichlorodibenzo-p-dioxin itself . This application is crucial for purifying water from toxic contaminants.

Chemistry: Interaction with Graphene

In the field of chemistry, the interactions of chlorinated dioxins with graphene are of interest. Studies using density functional theory (DFT) have explored how dioxins adsorb on graphene surfaces, which is relevant for developing sensors and understanding the environmental behavior of these compounds .

Materials Science: Analysis with GC-MS

1,7,8-Trichlorodibenzo-p-dioxin is analyzed using advanced gas chromatography-mass spectrometry (GC-MS) techniques. This is essential for quantifying dioxins in various materials and ensuring compliance with regulations concerning persistent organic pollutants .

Medical Research: Toxicological Impact

Medical research focuses on the toxicological impact of dioxins, including 1,7,8-Trichlorodibenzo-p-dioxin. It involves studying their interaction with biological receptors like the estrogen receptor and understanding their role in activating xenobiotic metabolizing enzymes .

Toxicology: Environmental and Health Risks

Toxicologists study 1,7,8-Trichlorodibenzo-p-dioxin to assess environmental and health risks. They evaluate the compound’s toxicity profile, its persistence in the environment, and its potential to cause harm to living organisms .

Analytical Methods: Advancements in Detection

The development of analytical methods for detecting 1,7,8-Trichlorodibenzo-p-dioxin is crucial. Advances in methodology enhance the sensitivity and selectivity of detection techniques, which is vital for environmental monitoring and ensuring public safety .

Biotechnology: Biotransformation

Biotechnological applications include the biotransformation of dioxins using microorganisms. Studies have investigated the ability of certain fungi to degrade dioxin compounds, which could lead to innovative bioremediation strategies .

Industrial Processes: Emission Control

In industrial processes, understanding the formation and emission of dioxins like 1,7,8-Trichlorodibenzo-p-dioxin is key. This knowledge helps in developing emission control strategies to reduce the release of dioxins during manufacturing and waste treatment processes .

Safety and Hazards

Dioxins, including 1,7,8-Trichlorodibenzo-p-dioxin, are among the most lethal environmental pollutants. They are persistent, recalcitrant to biodegradation, and prevalent in nature. They can cause various systemic effects, including tumorigenesis, immunological dysfunction, and teratogenesis .

Future Directions

Efforts have been made to harness the fundamental knowledge of dioxin degradation to clean up dioxin-polluted soils. Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation .

properties

IUPAC Name

1,7,8-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWNYXJJDQHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002600
Record name 1,7,8-Trichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,8-Trichlorodibenzo-p-dioxin

CAS RN

82306-65-8
Record name 1,7,8-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,8-Trichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7,8-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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